An In-depth Technical Guide to the Thermodynamic Properties of 1-Hydroxy-3-methylbutan-2-one
An In-depth Technical Guide to the Thermodynamic Properties of 1-Hydroxy-3-methylbutan-2-one
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-hydroxy-3-methylbutan-2-one (CAS 36960-22-2), a primary alpha-hydroxy ketone of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimentally validated data in publicly accessible literature, this guide establishes a robust framework for understanding and determining these properties. It presents computationally estimated values and details the state-of-the-art experimental and computational methodologies required for their precise and accurate determination. This document is designed to be a foundational resource, explaining the causality behind experimental choices and emphasizing self-validating systems to ensure scientific integrity.
Introduction
1-hydroxy-3-methylbutan-2-one is a primary alpha-hydroxy ketone with the molecular formula C₅H₁₀O₂.[1] Its structure, featuring both a hydroxyl and a carbonyl group, makes it a molecule of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different environments. This guide will delve into the key thermodynamic parameters, offering a combination of estimated data and detailed protocols for their empirical and theoretical determination.
Estimated Thermodynamic Properties
Currently, publicly available experimental data on the thermodynamic properties of 1-hydroxy-3-methylbutan-2-one is limited. The values presented in Table 1 are derived from computational estimations using group contribution methods, which provide useful approximations in the absence of experimental data.
Table 1: Estimated Thermodynamic Properties of 1-Hydroxy-3-methylbutan-2-one
| Property | Symbol | Estimated Value | Unit | Source |
| Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -416.62 | kJ/mol | Joback Method[1] |
| Gibbs Free Energy of Formation (298.15 K) | ΔfG° | -276.96 | kJ/mol | Joback Method[1] |
| Enthalpy of Vaporization (at boiling point) | ΔvapH° | 49.76 | kJ/mol | Joback Method[1] |
| Enthalpy of Fusion | ΔfusH° | 10.87 | kJ/mol | Joback Method[1] |
| Normal Boiling Point | Tboil | 459.41 | K | Joback Method[1] |
| Melting Point | Tfus | 241.86 | K | Joback Method[1] |
It is imperative to recognize that these values are theoretical estimations and should be utilized with an understanding of their inherent limitations. For applications requiring high accuracy, experimental determination is indispensable.
Experimental Determination of Thermodynamic Properties
To achieve the highest degree of accuracy and establish a self-validating system, a combination of calorimetric and physical property measurement techniques should be employed.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For an organic compound like 1-hydroxy-3-methylbutan-2-one, it is most accurately determined indirectly through the experimental measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
A bomb calorimeter is chosen because it ensures complete combustion at a constant volume, allowing for the precise measurement of the heat released. The use of a certified standard, such as benzoic acid, for calibration is crucial for establishing the heat capacity of the calorimeter and ensuring the accuracy and traceability of the measurements.
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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Calibration:
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Accurately weigh a pellet of certified benzoic acid.
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Combust the benzoic acid in the bomb calorimeter and record the temperature rise.
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Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.
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Sample Measurement:
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Accurately weigh a sample of 1-hydroxy-3-methylbutan-2-one.
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Place the sample in the bomb, seal, and pressurize with oxygen.
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Immerse the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.
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Ignite the sample and record the temperature change (ΔT).
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Calculations:
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Calculate the heat released during combustion (q_comb = C_cal * ΔT).
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Correct for the heat of formation of nitric acid (from residual N₂) and the combustion of the fuse wire.
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Determine the internal energy of combustion (ΔU_comb).
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Convert ΔU_comb to the enthalpy of combustion (ΔH_comb) using the ideal gas law to account for the change in the number of moles of gas.
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Apply Hess's Law, using the known standard enthalpies of formation of CO₂ and H₂O, to calculate the standard enthalpy of formation of 1-hydroxy-3-methylbutan-2-one.
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Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).
DSC is highly sensitive and requires only a small amount of sample. It provides a direct measurement of the heat flow to the sample compared to a reference, allowing for the precise determination of heat capacity and the energetics of phase changes.
Caption: Workflow for determining heat capacity and phase transition data using DSC.
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Sample Preparation:
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Accurately weigh a few milligrams of 1-hydroxy-3-methylbutan-2-one into an aluminum DSC pan.
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Hermetically seal the pan to prevent volatilization.
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DSC Measurement:
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Place the sample pan and an empty reference pan into the DSC instrument.
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Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions.
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Record the heat flow to the sample relative to the reference.
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Data Analysis:
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The resulting thermogram will show a change in the baseline corresponding to the heat capacity.
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Endothermic peaks will indicate phase transitions (melting, boiling). The area under these peaks is proportional to the enthalpy of the transition.
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Integrate the peaks to determine the enthalpy of fusion (ΔH_fus) and enthalpy of vaporization (ΔH_vap).
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The heat capacity (Cp) can be calculated from the displacement of the baseline.
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Vapor Pressure Determination
Vapor pressure is a critical property for understanding volatility and phase equilibria. For a compound like 1-hydroxy-3-methylbutan-2-one, a static or dynamic method can be employed for its determination. A study on the structurally similar hydroxyacetone provides a good reference for experimental setup.[2][3]
Computational Determination of Thermodynamic Properties
High-accuracy computational chemistry provides a powerful alternative and complement to experimental methods. While group contribution methods offer initial estimates, more sophisticated ab initio methods are required for achieving "chemical accuracy" (typically considered to be within 4 kJ/mol or 1 kcal/mol).
High-Accuracy Composite Methods (e.g., G3, G4, HEAT)
Methods like the Gaussian-n (G3, G4) theories and the High Accuracy Extrapolated Ab Initio Thermochemistry (HEAT) approach are composite procedures that combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.
These composite methods are designed to systematically account for various contributions to the total energy of a molecule, including electron correlation, basis set effects, and zero-point vibrational energy. This systematic approach allows for a high degree of accuracy in the calculated thermodynamic properties.
Caption: Conceptual workflow for high-accuracy computational thermochemistry.
Safety and Handling
1-hydroxy-3-methylbutan-2-one is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
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Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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Disposal: Dispose of in accordance with local, regional, and national regulations.
Conclusion
References
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Cheméo. (n.d.). Chemical Properties of 1-Hydroxy-3-methyl-2-butanone (CAS 36960-22-2). Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 1-Hydroxy-3-methyl-2-butanone. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Petitjean, M., Reyès-Pérez, E., Pérez, D., Mirabel, Ph., & Le Calvé, S. (2010). Vapor Pressure Measurements of Hydroxyacetaldehyde and Hydroxyacetone in the Temperature Range (273 to 356) K. Journal of Chemical & Engineering Data, 55(2), 852–855. [Link]
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Scribd. (n.d.). Vapor Pressure of Hydroxyacetone & Hydroxyacetaldehyde. Retrieved February 24, 2026, from [Link]
